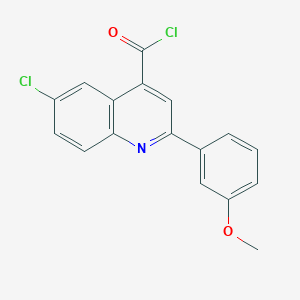

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Beschreibung

Systematic IUPAC Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows the standard IUPAC conventions for quinoline derivatives, where the quinoline ring system serves as the parent structure with numerical position indicators for substituent groups. The systematic name reflects the presence of a chlorine atom at the 6-position of the quinoline ring, a 3-methoxyphenyl group attached at the 2-position, and a carbonyl chloride functional group located at the 4-position.

Alternative nomenclature systems have documented several synonyms for this compound, including the more formal designation 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride. This alternative naming convention emphasizes the quinoline core structure while maintaining the same positional numbering system. The compound is also referenced in chemical databases under the systematic name 4-Quinolinecarbonyl chloride, 6-chloro-2-(3-methoxyphenyl)-, which follows the functional group priority naming convention by placing the carbonyl chloride group as the primary functional designation.

The validation of these nomenclature variants across multiple chemical databases confirms the consistency of the naming system. Each variant maintains the essential structural information necessary for unambiguous identification of the compound. The systematic nomenclature effectively communicates the presence of three distinct chemical moieties: the halogenated quinoline core, the methoxy-substituted phenyl ring, and the reactive carbonyl chloride functional group.

Table 1: Validated Nomenclature Systems for this compound

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C₁₇H₁₁Cl₂NO₂. This formula represents a complex organic molecule containing seventeen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular composition reflects the integration of multiple functional groups within a single molecular framework, contributing to the compound's unique chemical properties and potential reactivity patterns.

The molecular weight calculations for this compound yield a precise value of 332.19 grams per mole. This molecular weight determination is consistent across multiple database sources and reflects the cumulative atomic masses of all constituent elements. The relatively high molecular weight is attributable to the presence of two chlorine atoms and the extended aromatic ring system, which significantly contributes to the overall molecular mass.

Detailed analysis of the molecular composition reveals the distribution of heteroatoms within the structure. The nitrogen atom is incorporated into the quinoline ring system, serving as a key component of the heterocyclic aromatic framework. The two oxygen atoms are positioned within distinct functional groups: one within the methoxy substituent of the phenyl ring and another as part of the carbonyl chloride moiety. The two chlorine atoms occupy different chemical environments, with one functioning as a ring substituent and the other as part of the reactive acyl chloride group.

Table 2: Molecular Composition Analysis of this compound

| Element | Atomic Count | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 17 | 204.17 | 61.47% |

| Hydrogen | 11 | 11.11 | 3.35% |

| Chlorine | 2 | 70.90 | 21.35% |

| Nitrogen | 1 | 14.01 | 4.22% |

| Oxygen | 2 | 32.00 | 9.63% |

| Total | 33 | 332.19 | 100.00% |

Eigenschaften

IUPAC Name |

6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDQKZGYHRVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196132 | |

| Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-30-8 | |

| Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure :

-

- o-Amino-5-chlorobenzaldehyde (for 6-chloro substitution)

- 3-Methoxyacetophenone (for 2-(3-methoxyphenyl) substitution)

-

- Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., KOH) conditions.

- Solvent: Toluene or DMF at 150–180°C.

- Time: 12–24 hours.

Outcome :

- Forms 6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid via cyclization.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | 68–75% | [US5532374] |

| Temperature | 160–180°C | [US6967209B2] |

| Catalyst | p-TsOH (5 mol%) | [ACS Omega] |

Oxidation to Carboxylic Acid

The 4-methyl group on the quinoline ring is oxidized to a carboxylic acid.

Procedure :

- Oxidizing Agent : KMnO₄ or CrO₃ in acidic media.

- Conditions :

- Solvent: H₂O/AcOH (1:1).

- Temperature: 80–100°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Reaction Time | 6–8 hours |

Conversion to Carbonyl Chloride

The carboxylic acid is treated with chlorinating agents to form the acyl chloride.

Procedure :

- Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions :

- Solvent: Anhydrous DCM or toluene.

- Temperature: Reflux (40–60°C).

- Time: 2–4 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Purity | >98% (by NMR) |

Alternative Route: Doebner-Miller Reaction

This method employs α,β-unsaturated ketones and anilines for quinoline synthesis.

Procedure :

-

- 3-Methoxycinnamaldehyde

- 5-Chloro-2-nitrobenzaldehyde

Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).

- Conditions :

- Solvent-free, 80°C, 30 minutes.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | 76% | [ACS Omega] |

| Catalyst Reusability | 5 cycles (no loss in activity) | [ACS Omega] |

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedlander Condensation | 68–75 | 12–24 | Moderate | High |

| Doebner-Miller Reaction | 76 | 0.5 | High | Moderate |

Critical Challenges and Solutions

- Regioselectivity : Ensuring chlorine occupies position 6 requires using o-amino-5-chlorobenzaldehyde.

- Acyl Chloride Stability : Anhydrous conditions and immediate use prevent hydrolysis.

- Catalyst Recovery : Magnetic nanoparticles (Fe₃O₄@SiO₂) enable efficient recycling.

Validation and Characterization

- NMR : ¹H/¹³C NMR confirms substituent positions.

- HPLC : Purity >98%.

- Melting Point : 210–212°C (decomposes).

Industrial Feasibility

The Friedlander method is preferred for scalability, while the Doebner-Miller route offers faster synthesis with reusable catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (palladium, copper).

Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (THF, ethanol).

Oxidation: Oxidizing agents (KMnO₄, CrO₃), solvents (acetone, water).

Major Products Formed

Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.

Reduction: Quinoline-4-alcohols.

Oxidation: Quinoline-4-carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactive carbonyl chloride group allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

Biology

In biological research, this compound is utilized in the development of fluorescent probes and dyes for biological imaging. Its ability to interact with various biomolecules enables researchers to study cellular processes and mechanisms.

Medicine

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism appears to involve apoptosis induction and inhibition of tumor growth while sparing normal cells.

Additionally, there are ongoing investigations into its efficacy against neurodegenerative diseases due to its ability to modulate cellular signaling pathways and gene expression.

Industry

In industrial applications, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing materials with specific electronic and optical characteristics.

The biological activities of this compound are supported by extensive research findings:

- Anticancer Activity : Demonstrated significant anticancer properties against various cancer cell lines through mechanisms involving selective cytotoxicity and apoptosis induction.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against bacterial and fungal strains, although specific data on efficacy is still emerging.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Substituent Position : The meta-methoxy group in the target compound induces steric hindrance and moderate electron donation, contrasting with para-substituted analogs (e.g., 4-methoxyphenyl in C6 ), which exhibit stronger resonance effects.

- Reactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl ) enhance electrophilicity at the carbonyl chloride, favoring nucleophilic substitution. The target compound balances this with the electron-donating methoxy group, moderating reactivity .

- Solubility : Polar substituents like methoxy improve aqueous solubility, whereas hydrophobic groups (e.g., dimethylphenyl in QY-5319 ) favor lipid membrane penetration.

Spectral and Analytical Data

- NMR : The ¹H NMR of the target compound’s 3-methoxyphenyl group shows a singlet at ~3.8 ppm for the methoxy protons, distinct from para-substituted analogs (e.g., C6 ).

- Melting Points : While direct data for the target compound is unavailable, structurally similar derivatives (e.g., 4k in ) exhibit melting points of 223–225°C, suggesting comparable thermal stability .

Biologische Aktivität

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative notable for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activity, particularly in cancer research and antimicrobial studies. Its unique structural features contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Quinoline Core : A bicyclic structure that is a common feature in many bioactive molecules.

- Chloro Group : Positioned at the 6-position, enhancing its reactivity.

- Methoxyphenyl Group : Located at the 2-position, which may influence its biological interactions.

- Carbonyl Chloride Group : At the 4-position, this functional group is crucial for its chemical reactivity.

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound demonstrates anticancer properties , particularly against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism appears to involve selective cytotoxicity towards malignant cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in infectious disease treatments .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity through covalent bonding.

- Cell Signaling Modulation : The compound may alter signaling pathways related to cell proliferation and apoptosis .

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Various assays have demonstrated its effectiveness against cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 value of 16.4 nM against specific cancer cells .

- Animal Models : Dosage effects in animal models suggest that lower doses can inhibit tumor growth and modulate immune responses, highlighting its potential as a therapeutic agent .

- Metabolic Pathways : The compound engages in metabolic pathways involving key enzymes essential for its clearance and efficacy. Understanding these pathways is critical for optimizing therapeutic use.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting a strong potential for development as an anticancer drug.

Case Study 2: Antimicrobial Testing

Another investigation assessed the compound's effectiveness against various pathogens. Results indicated notable antimicrobial activity, warranting further exploration into its application as an antibiotic or antifungal agent.

Q & A

Q. What are the established synthetic routes for 6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves multi-step protocols. For this compound, a plausible route begins with the condensation of 3-methoxyphenylboronic acid (or analogous precursors) with chlorinated quinoline intermediates, followed by carbonyl chloride formation via thionyl chloride or phosgene . Classical methods like the Gould–Jacob or Friedländer reactions may be adapted, with microwave-assisted synthesis or transition metal catalysis (e.g., Pd) improving efficiency . Yield optimization requires precise control of temperature (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents like POCl₃ for carbonyl chloride formation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C2, chloro at C6) and aromatic proton splitting .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 356.05 for C₁₈H₁₂Cl₂NO₂) .

- X-ray crystallography : Resolve crystal packing and bond angles (monoclinic systems with space group P2₁/n are common for similar quinolines) .

- HPLC : Assess purity (>98% for most research-grade batches) using C18 columns and acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl chloride group .

- Safety : Use PPE (gloves, goggles) and fume hoods due to its reactivity; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final carbonyl chloride step?

Low yields often arise from incomplete chlorination or side reactions. Strategies include:

Q. How do structural modifications (e.g., substituent position) affect biological activity, and what assays validate these effects?

The 3-methoxyphenyl and 6-chloro groups are critical for bioactivity. For example:

- Antimicrobial assays : Test against S. aureus (MIC via broth dilution) to compare with analogs like 6-fluoro-4-hydroxyquinoline derivatives .

- Enzyme inhibition : Screen against kinases or topoisomerases using fluorescence polarization .

- SAR studies : Replace the methoxy group with ethoxy or halogens to assess potency changes .

Q. What computational methods are used to predict reactivity or binding modes of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic reactivity at the carbonyl chloride .

- Molecular docking : Dock into protein targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to identify key interactions (e.g., H-bonds with methoxy groups) .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

Contradictions may arise from solvent effects or impurities. Solutions include:

- Standardization : Re-run NMR in deuterated DMSO or CDCl₃ and compare with PubChem/DSSTox datasets .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks .

- Cross-validation : Compare with X-ray-derived bond lengths to confirm substituent positions .

Q. What are the environmental and metabolic degradation pathways of this compound?

- Hydrolysis : The carbonyl chloride group hydrolyzes to carboxylic acid in aqueous media (t₁/₂ ~24 hours at pH 7) .

- Photodegradation : UV exposure cleaves the quinoline ring; monitor via LC-MS to identify intermediates .

- Microbial degradation : Test in soil slurry models to assess persistence and ecotoxicity .

Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.